molecular formula C10H5Cl2NO2 B6346115 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188228-71-8

5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346115
CAS No.: 1188228-71-8
M. Wt: 242.05 g/mol
InChI Key: GTQQRCKURWTONK-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains both chlorine and oxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary depending on the specific compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(4-fluorophenyl)-1,2-oxazole-4-carbaldehyde
  • 5-Chloro-3-(4-bromophenyl)-1,2-oxazole-4-carbaldehyde
  • 5-Chloro-3-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde

Uniqueness

5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde is unique due to the presence of two chlorine atoms, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)9-8(5-14)10(12)15-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQQRCKURWTONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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